SR 3576
SR 3576
Potent, selective JNK3 inhibitor (IC50 values are 7 nM and 20 μM for JNK3 and p38, respectively).
SR 3576 is a JNK3 inhibitor (IC50 = 7 nM). It is selective for JNK3 over JNK1 and p38 MAP kinase (IC50s = 0.17 and >20 µM, respectively). It inhibits c-Jun phosphorylation in INS-1 cells (IC50 = 1.3 µM).
SR-3576 is a potent JNK3 inhibitor that is highly selective over p38.
SR 3576 is a JNK3 inhibitor (IC50 = 7 nM). It is selective for JNK3 over JNK1 and p38 MAP kinase (IC50s = 0.17 and >20 µM, respectively). It inhibits c-Jun phosphorylation in INS-1 cells (IC50 = 1.3 µM).
SR-3576 is a potent JNK3 inhibitor that is highly selective over p38.
Brand Name:
Vulcanchem
CAS No.:
1164153-22-3
VCID:
VC0543810
InChI:
InChI=1S/C27H27N5O5/c1-17-7-5-9-19(11-17)30-27(34)31-21-15-28-32(16-21)22-10-6-8-18(12-22)26(33)29-20-13-23(35-2)25(37-4)24(14-20)36-3/h5-16H,1-4H3,(H,29,33)(H2,30,31,34)
SMILES:
CC1=CC(=CC=C1)NC(=O)NC2=CN(N=C2)C3=CC=CC(=C3)C(=O)NC4=CC(=C(C(=C4)OC)OC)OC
Molecular Formula:
C27H27N5O5
Molecular Weight:
501.5 g/mol
SR 3576
CAS No.: 1164153-22-3
Cat. No.: VC0543810
Molecular Formula: C27H27N5O5
Molecular Weight: 501.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Potent, selective JNK3 inhibitor (IC50 values are 7 nM and 20 μM for JNK3 and p38, respectively). SR 3576 is a JNK3 inhibitor (IC50 = 7 nM). It is selective for JNK3 over JNK1 and p38 MAP kinase (IC50s = 0.17 and >20 µM, respectively). It inhibits c-Jun phosphorylation in INS-1 cells (IC50 = 1.3 µM). SR-3576 is a potent JNK3 inhibitor that is highly selective over p38. |
|---|---|
| CAS No. | 1164153-22-3 |
| Molecular Formula | C27H27N5O5 |
| Molecular Weight | 501.5 g/mol |
| IUPAC Name | 3-[4-[(3-methylphenyl)carbamoylamino]pyrazol-1-yl]-N-(3,4,5-trimethoxyphenyl)benzamide |
| Standard InChI | InChI=1S/C27H27N5O5/c1-17-7-5-9-19(11-17)30-27(34)31-21-15-28-32(16-21)22-10-6-8-18(12-22)26(33)29-20-13-23(35-2)25(37-4)24(14-20)36-3/h5-16H,1-4H3,(H,29,33)(H2,30,31,34) |
| Standard InChI Key | MTFAYLZZDJGFGV-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)NC(=O)NC2=CN(N=C2)C3=CC=CC(=C3)C(=O)NC4=CC(=C(C(=C4)OC)OC)OC |
| Canonical SMILES | CC1=CC(=CC=C1)NC(=O)NC2=CN(N=C2)C3=CC=CC(=C3)C(=O)NC4=CC(=C(C(=C4)OC)OC)OC |
| Appearance | Solid powder |
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